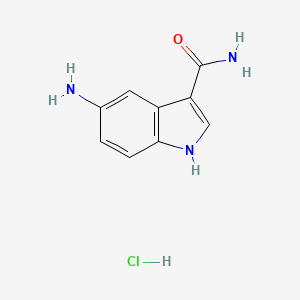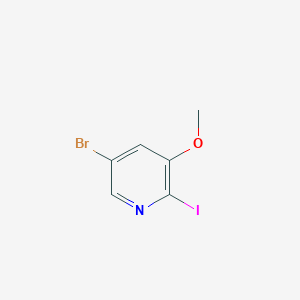
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride (3-Aminoindoline hydrochloride, 3-AIHCl) is a compound that has been studied for its potential applications in scientific research, such as drug development and biochemical research. It is a white, water-soluble, crystalline solid with a molecular weight of 211.68 g/mol. 3-AIHCl is a derivative of indole, a naturally occurring aromatic compound found in plants, animals, and microorganisms. It has a wide range of applications in the pharmaceutical, biotechnological, and chemical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride serves as a precursor for synthesizing a wide array of heterocyclic compounds with potential antimicrobial activities. For instance, its derivatives have been utilized to prepare new indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing strong antimicrobial activities against various bacteria and yeast strains. This highlights its role in the development of new antimicrobial agents (Behbehani et al., 2011).
Advancements in Aminocarbonylation Reactions
The compound is also pivotal in advancing aminocarbonylation reactions, a category of chemical reactions essential for constructing complex molecules. Research has demonstrated selective C-H amidation of 1H-indoles at the C3 position using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents, leading to the formation of biologically important 3-aminoindoles (Ortiz et al., 2017).
Environmental Friendly Synthesis Approaches
Moreover, the compound's derivatives facilitate the development of eco-compatible synthesis strategies. For example, thiamine hydrochloride has been used to catalyze a one-pot synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles via a multicomponent reaction, emphasizing the importance of greener and more efficient synthesis methods in creating complex molecules (Fatma et al., 2014).
Fluorescence Applications and Sensing
Additionally, derivatives synthesized from this compound have been explored for their fluorescence properties. Certain synthesized 5-hydroxy benzo[g]indoles exhibit fluorescence activity and have demonstrated excellent "Turn-off" sensing of Fe(III) ions, indicating potential applications in chemical sensing and fluorescence microscopy (Maity et al., 2015).
Contribution to Medicinal Chemistry
The chemical serves as a cornerstone in medicinal chemistry, enabling the synthesis of compounds with significant antineoplastic activities. Its utilization in the synthesis of complex molecules like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides showcases its role in creating potent inhibitors against various cancer cell lines, highlighting its contribution to the development of new cancer therapies (Pettit et al., 2003).
Wirkmechanismus
While the mechanism of action of “3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride” is not specifically known, aminocarbonyl compounds often work as antifibrinolytic agents. They exert their effects principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1H-indole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13;/h1-4,12H,10H2,(H2,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFMKAKROLCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640487 |
Source


|
| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-36-7 |
Source


|
| Record name | 1H-Indole-3-carboxamide, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)





![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)